Methyl-tri(tetradecyl)azanium;bromide

Surfactant Science Physical Chemistry Colloid Science

Researchers requiring a cationic surfactant with a predictable intermediate CMC (4-5 mM) and well-characterized micelle morphology transition should select TTAB over shorter- or longer-chain analogues. Substituting with DTAB (CMC >3-fold higher) or CTAB (entangled micelles) introduces significant experimental variability [Local Evidence]. TTAB delivers a defined spheroidal-to-elongated transition window in 0.1 M KBr, enabling precise control in self-assembly studies. For free radical polymerization, it provides a verified higher rate (Rp = 7.76 × 10⁻⁵ mol·L⁻¹·s⁻¹), improving process efficiency. EP Reference Standard grade ensures pharmacopoeial compliance for cetrimide assays.

Molecular Formula C43H90BrN
Molecular Weight 701.1 g/mol
Cat. No. B13869538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl-tri(tetradecyl)azanium;bromide
Molecular FormulaC43H90BrN
Molecular Weight701.1 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCC[N+](C)(CCCCCCCCCCCCCC)CCCCCCCCCCCCCC.[Br-]
InChIInChI=1S/C43H90N.BrH/c1-5-8-11-14-17-20-23-26-29-32-35-38-41-44(4,42-39-36-33-30-27-24-21-18-15-12-9-6-2)43-40-37-34-31-28-25-22-19-16-13-10-7-3;/h5-43H2,1-4H3;1H/q+1;/p-1
InChIKeyWFMLFYKNIQZDHA-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TTAB Specifications: CMC, Aggregation & EP Standard


Methyl-tri(tetradecyl)azanium;bromide, more precisely termed tetradecyltrimethylammonium bromide (TTAB; CAS 1119-97-7), is a C14-chain quaternary ammonium bromide with the linear formula CH3(CH2)13N(Br)(CH3)3 . As a cationic surfactant and phase transfer catalyst, its physicochemical properties—critical micelle concentration (CMC) and aggregation number—are well-characterized and form the basis of its official European Pharmacopoeia (EP) reference standard designation [1].

EP Reference Standard Designated material for cetrimide-related pharmacopoeial assays
Intermediate CMC Well-characterized CMC between short-chain and long-chain analogues
Defined Morphology Spheroid-to-ellipsoid transition window at accessible concentrations

Why TTAB Analogues Cannot Substitute


Within the homologous series of alkyltrimethylammonium bromides (C10–C18), small changes in alkyl chain length produce dramatic, non-linear shifts in critical micelle concentration (CMC) and micelle morphology . Substituting TTAB with a shorter-chain analogue (e.g., DTAB) can increase CMC by over 3-fold, drastically reducing surface activity, while using a longer-chain alternative (e.g., CTAB) can lower CMC by nearly 5-fold and produce elongated, entangled micelles instead of TTAB's spherical-to-ellipsoidal transition [1]. These differences render simple molar substitution scientifically invalid for applications where precise CMC, aggregation behavior, or counterion dissociation is critical [2].

CMC Mismatch

Shorter-chain analogues (e.g., DTAB) exhibit significantly higher CMC, reducing surface activity and shifting working concentration ranges.

Morphology Mismatch

Longer-chain analogues (e.g., CTAB) form prolate or entangled micelles even at low concentrations, altering solution rheology and solubilization capacity.

Aggregation Mismatch

Aggregation number and micellar size differ across chain lengths, making simple molar substitution unreliable for structure-sensitive applications.

Quantitative Evidence: TTAB vs. Analogues


CMC Comparison: TTAB vs. Chain-Length Analogues

TTAB exhibits a critical micelle concentration (CMC) of 4–5 mM at 20–25°C in aqueous solution, as reported by multiple vendor sources and studies . This value is intermediate between shorter-chain and longer-chain alkyltrimethylammonium bromide homologues [1]. The difference from CTAB (C16, 0.92–1.0 mM) is approximately 4.3–5.4-fold, while the difference from DTAB (C12, ~15 mM) is approximately 3–3.8-fold . The CMC for OTAB (C18) is reported as 0.31 mM at 33°C, representing an approximately 14.5-fold difference from TTAB's upper bound [2].

CMC vs. Chain-Length Analogues
Reported
TTAB 4–5 mM vs. DTAB ~15 mM, CTAB 0.92–1.0 mM, OTAB 0.31 mM
Intermediate CMC supports micellization studies with controlled morphology transition
Aqueous, 20–25 °C; OTAB at 33 °C
Surfactant Science Physical Chemistry Colloid Science

Micelle Morphology: TTAB vs. DTAB and CTAB

In 0.1 M KBr aqueous solution, TTAB micelles remain spheroidal up to approximately 0.2 M concentration, then transition to increasingly anisodiametric (elongated) shapes at higher concentrations [1]. This behavior is distinctly different from DTAB micelles, which remain spherical across the entire concentration range studied, and from CTAB micelles, which are already prolate (axial ratio ~6) at the CMC and grow very rapidly in size with increasing concentration, eventually forming entangled polymer-like networks [2].

Micelle Morphology Comparison
Head-to-head
TTAB spheroidal up to ~0.2 M, then anisodiametric; DTAB always spherical; CTAB prolate from CMC
Defined shape transition window enables concentration-dependent morphology studies
0.1 M KBr, light scattering & viscometry
Micelle Characterization Light Scattering Viscometry

Antifungal Binding Efficiency: TTAB vs. CTAB and DTAB

In a comparative study of amphiphilic quaternary ammonium compounds against Candida albicans, hexadecyltrimethylammonium bromide (CTAB) exhibited the highest binding efficiency, followed by tetradecyltrimethylammonium bromide (TTAB), with dodecyltrimethylammonium bromide (DTAB) showing the lowest binding affinity among the alkyltrimethylammonium series tested [1]. The binding of TTAB to C. albicans increased disproportionately at concentrations of 0.2 to 0.5 times the CMC, forming a distinct maximum before saturation, a behavior not observed to the same extent for CTAB or DTAB [2].

Antifungal Binding Efficiency
Head-to-head
Binding: CTAB > B14 ≈ C14 ≈ TTAB > DTAB; TTAB peak at 0.2–0.5× CMC
Supports concentration-dependent membrane interaction studies in C. albicans model
C. albicans suspension, flow cytometry
Antimicrobial Activity Fungicidal Effect Membrane Disruption

Phase Transfer Catalysis: TTAB vs. Shorter Analogues

In a direct comparative study of cationic surfactants as phase transfer catalysts (PTCs) for the free radical polymerization of methylmethacrylate (MMA) in a toluene-water biphasic system, tetradecyltrimethylammonium bromide (TDTAB) exhibited the highest rate of polymerization (Rp) of 7.76 × 10⁻⁵ mol·L⁻¹·s⁻¹ at 2 × 10⁻² mol·L⁻¹ concentration and 30 min reaction time [1]. This value was higher than those observed for decyltrimethylammonium bromide (DTAB) and dodecyltrimethylammonium bromide (DDTAB) under the same experimental conditions [2].

Phase Transfer Catalysis Rate
Head-to-head
TTAB Rp = 7.76 × 10⁻⁵ mol·L⁻¹·s⁻¹
Reported higher polymerization rate in biphasic MMA system compared to C10, C12 analogues
Toluene-water, 30 min, 2×10⁻² mol·L⁻¹ surfactant
Phase Transfer Catalysis Free Radical Polymerization Methylmethacrylate

Aggregation Number and Micellar MW: TTAB vs. Analogues

TTAB consistently exhibits an aggregation number of 80 and a micellar average molecular weight of 27,000, as reported in product specifications from multiple reputable vendors . For comparison, CTAB (C16) has a reported aggregation number of approximately 90–110 and a micellar average molecular weight of 62,000 [1], while DTAB (C12) forms smaller micelles with lower aggregation numbers [2]. This places TTAB's micellar size precisely between shorter-chain and longer-chain analogues.

Aggregation Number & MW
Reported
TTAB Nagg = 80, MW = 27,000 vs. CTAB Nagg 90–110, DTAB 55–65
Intermediate micellar size supports studies where aggregation number influences solubilization or templating
Aqueous, 20–25 °C
Micelle Structure Aggregation Number Dynamic Light Scattering

TTAB Application Scenarios


Controlled Micellization: Intermediate CMC & Shape Transitions

Researchers investigating micelle formation, aggregation behavior, or surfactant self-assembly should select TTAB when an intermediate CMC (4–5 mM) and a well-characterized spheroidal-to-elongated transition are required . The compound's behavior in 0.1 M KBr, where micelles remain spheroidal up to ~0.2 M before becoming anisodiametric, provides a defined experimental window that is absent in DTAB (always spherical) and CTAB (prolate from CMC) [1].

Phase Transfer Catalysis: Optimized Polymerization Rates

In industrial or academic laboratories performing free radical polymerization of methylmethacrylate or similar monomers in biphasic media, TTAB should be prioritized over C10 or C12 alkyltrimethylammonium bromide analogues due to its experimentally verified higher rate of polymerization (Rp = 7.76 × 10⁻⁵ mol·L⁻¹·s⁻¹) [2]. This directly translates to improved process efficiency and reduced reaction times.

Antifungal Activity & Membrane Disruption: C. albicans

For studies investigating the fungicidal effects of cationic amphiphiles against Candida albicans, TTAB provides a defined intermediate binding efficiency between CTAB and DTAB [3]. Its unique concentration-dependent binding profile, with a distinct maximum at 0.2–0.5× CMC, makes it a valuable tool for investigating submicellar complex formation and membrane interaction mechanisms.

EP Reference Standard Applications

In pharmaceutical quality control and analytical method development where adherence to European Pharmacopoeia (EP) standards is mandatory, TTAB (as Trimethyltetradecylammonium bromide EP Reference Standard) is the designated reference material for cetrimide-related assays [4]. Substitution with non-EP-grade analogues would invalidate regulatory compliance and analytical traceability.

Application
Selection Property
Validation Focus
Micellization and aggregation studies
Intermediate CMC and defined shape transition
Morphology and viscosity endpoints
Phase transfer catalysis research
Reported polymerization rate
Biphasic reaction efficiency
Antimicrobial membrane interaction studies
Concentration-dependent binding profile
Membrane disruption and submicellar complex endpoints
Pharmacopoeial reference standard use
EP-grade certified material
Analytical method traceability and compliance

Technical Documentation Hub

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